molecular formula C12H11BrN2 B1294162 5-Bromo-4-(4-ethylphenyl)pyrimidine CAS No. 951884-40-5

5-Bromo-4-(4-ethylphenyl)pyrimidine

Cat. No. B1294162
M. Wt: 263.13 g/mol
InChI Key: TYXNSADRHQQYQW-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-ethylphenyl)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and have significant pharmaceutical applications. The presence of a bromine atom and an ethylphenyl group in the compound suggests potential for chemical reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization of precursor compounds . In the case of 5-bromo derivatives, the introduction of the bromine atom can be performed using elemental bromine or brominating reagents . The synthesis of related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors, which could be adapted for the synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the crystal structure of related compounds has been determined by X-ray diffraction (XRD), which provides information on the conformation and arrangement of the molecules . Additionally, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, and UV-Vis can be used to determine the molecular geometry, vibrational wavenumbers, and electronic properties of the compound .

Chemical Reactions Analysis

Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromine atom. They can participate in nucleophilic substitution reactions, which can be utilized to introduce different substituents or to form larger heterocyclic systems . The reactivity of the bromine atom also allows for cross-coupling reactions, which are useful in the synthesis of more complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(4-ethylphenyl)pyrimidine can be inferred from studies on similar brominated pyrimidines. These compounds typically exhibit solid-state properties that can be characterized by their melting points, solubility, and crystal structures . The chemical properties, such as acidity, basicity, and reactivity, are influenced by the substituents on the pyrimidine ring. Computational analysis and molecular docking studies can provide insights into the electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the potential biological activity of the compound .

Safety And Hazards

The safety data sheet for 5-Bromo-4-(4-ethylphenyl)pyrimidine suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with copious amounts of water and seek medical attention .

properties

IUPAC Name

5-bromo-4-(4-ethylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXNSADRHQQYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650035
Record name 5-Bromo-4-(4-ethylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(4-ethylphenyl)pyrimidine

CAS RN

951884-40-5
Record name 5-Bromo-4-(4-ethylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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